![molecular formula C14H19N5O2 B5765900 2-(2,4-dimethylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide](/img/structure/B5765900.png)
2-(2,4-dimethylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide
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Overview
Description
2-(2,4-dimethylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide, also known as DPTA, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it an interesting target for further investigation.
Mechanism of Action
The exact mechanism of action of 2-(2,4-dimethylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide is not fully understood, but it is thought to act as an inhibitor of certain enzymes in the brain. This may lead to changes in neurotransmitter levels and signaling, which could explain the observed effects on behavior and physiology.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been shown to have a range of effects on behavior and physiology in animal models. These effects include changes in locomotor activity, anxiety-like behavior, and pain sensitivity. Additionally, 2-(2,4-dimethylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been shown to have an effect on blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2,4-dimethylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide in scientific research is its relatively low toxicity and high solubility in water. However, one limitation is that it may have off-target effects on other enzymes and signaling pathways, which could complicate data interpretation.
Future Directions
There are several potential future directions for research on 2-(2,4-dimethylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide. One area of interest is its potential use as a tool for studying the mechanisms of neurological disorders such as Parkinson's disease and epilepsy. Additionally, 2-(2,4-dimethylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide may have applications in drug discovery and development, as it has been shown to have an effect on certain enzymes that are targets for therapeutic intervention. Finally, further investigation into the biochemical and physiological effects of 2-(2,4-dimethylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide could lead to a better understanding of its mechanisms of action and potential therapeutic uses.
Synthesis Methods
The synthesis of 2-(2,4-dimethylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide involves the reaction of 2,4-dimethylphenol with propylamine, followed by the addition of sodium azide and acetic anhydride. The resulting product is purified by recrystallization to obtain the final compound.
Scientific Research Applications
2-(2,4-dimethylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and toxicology. This compound has been shown to have an effect on the central nervous system, and may be useful in studying the mechanisms of certain neurological disorders.
properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(1-propyltetrazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-4-7-19-14(16-17-18-19)15-13(20)9-21-12-6-5-10(2)8-11(12)3/h5-6,8H,4,7,9H2,1-3H3,(H,15,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLXXPVGJHETSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)NC(=O)COC2=C(C=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenoxy)-N-(1-propyltetrazol-5-yl)acetamide |
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